
5-(Chloromethyl)-2-methylpyridine
Overview
Description
5-(Chloromethyl)-2-methylpyridine (CAS: 106651-81-4) is a halogenated pyridine derivative with the molecular formula C₇H₉Cl₂N and a molecular weight of 178.06 g/mol . It exists as a hydrochloride salt under standard conditions, with a melting point of 133–135°C and a boiling point of 255.4°C at 760 mmHg . The compound features a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 2-position of the pyridine ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions due to the reactive chloromethyl moiety .
The synthesis of this compound hydrochloride involves the reaction of (6-methylpyridin-3-yl)methanol with thionyl chloride (SOCl₂) in toluene at 65°C, yielding a 92% product after purification . Its InChIKey (GVMVLNGLIOYALD-UHFFFAOYSA-N) and safety profile classify it as a hazardous substance (GHS Hazard Codes: H302, H315, H319, H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(Chloromethyl)-2-methylpyridine involves the chlorination of 2-methyl-5-methylpyridine. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out at a temperature range of 0°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient separation of the product from by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is employed in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.
Industry: It is utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(chloromethyl)-2-methylpyridine with structurally related pyridine derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Substituent Effects on Physical Properties Bulky Groups: Compounds with aromatic substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) and molecular weights (466–545 g/mol) compared to this compound, demonstrating how bulky groups stabilize crystal lattices . Amino vs. Chloromethyl: 2-Amino-5-chloropyridine (melting point: 133–136°C) has a similar melting point to this compound but differs in reactivity due to the amino group’s nucleophilicity, making it suitable for coupling reactions in drug synthesis .
Reactivity and Applications
- The chloromethyl group in this compound facilitates alkylation and cross-coupling reactions, critical in synthesizing agrochemicals and pharmaceuticals . In contrast, 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine’s trifluoromethyl group enhances metabolic stability and lipophilicity, favoring its use in medicinal chemistry .
- Hydrochloride Salts : The hydrochloride form of this compound improves water solubility compared to its free base, a property shared with other pyridine hydrochlorides (e.g., 3-(chloromethyl)-2-methylpyridine•HCl in ) .
Synthetic Flexibility
- This compound’s synthesis via thionyl chloride is more straightforward than the multi-step routes required for analogues like (S)-2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine, which incorporates a chiral pyrrolidine ring .
Research Implications
The diversity of pyridine derivatives underscores their utility across chemical industries. This compound’s balance of reactivity and stability makes it preferable for scalable syntheses, whereas specialized analogues (e.g., trifluoromethyl-containing compounds) address niche applications in drug design . Future studies should explore the biological activity and environmental impact of these compounds to optimize their use.
Biological Activity
5-(Chloromethyl)-2-methylpyridine is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug development. Its unique structure, characterized by a chloromethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, imparts distinct chemical reactivity. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
This compound has the following structural formula:
The presence of the chloromethyl group enhances its electrophilic character, allowing it to participate in various nucleophilic substitution reactions. This property is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to:
- Enzyme Inhibition : By modifying active sites of enzymes, it can disrupt metabolic pathways.
- Cellular Disruption : Interaction with cellular components may interfere with normal cellular processes, including signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential use as a precursor in the synthesis of antimicrobial agents. The compound's ability to form reactive intermediates makes it effective against various pathogens.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Study 1: Carcinogenicity Assessment
A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of related compounds. Although specific data on this compound was not provided, it highlighted that similar chlorinated pyridines did not show significant tumor incidence in rodent models after prolonged exposure .
Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. These derivatives demonstrated varying degrees of enzyme inhibition, suggesting that modifications to the chloromethyl group could enhance biological efficacy.
Applications in Drug Development
Due to its biological activity, this compound serves as a valuable intermediate in drug development. Its derivatives are being investigated for:
- Antimicrobial Agents : Potential use in developing new antibiotics.
- Anticancer Drugs : Exploration of its derivatives for selective targeting of cancer cells.
Comparative Analysis
The following table summarizes the biological activities and applications of various pyridine derivatives compared to this compound:
Compound Name | Structure Features | Biological Activity | Applications |
---|---|---|---|
This compound | Chloromethyl at position 5 | Antimicrobial, anticancer | Drug development |
2-Chloromethylpyridine | Chloromethyl at position 2 | Moderate antimicrobial | Synthesis of bioactive compounds |
3-Chloromethyl-4-methylpyridine | Chloromethyl at position 3 | Antimicrobial | Potential agrochemical applications |
Properties
IUPAC Name |
5-(chloromethyl)-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEBRYJZUMDNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480765 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52426-66-1 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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